N-(4-Hydroxyphenyl)propanamide

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

This is the official USP/EP Paracetamol Impurity B (Acetaminophen Related Compound B). It is the unequivocal analytical standard for regulatory compliance. Buyers choose this for its certified high purity (≥98% HPLC) for method validation, and as an inactive ligand for negative control in biological assays. The propanamide side chain provides a distinct synthetic handle for cardiovascular drug discovery.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 1693-37-4
Cat. No. B195517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)propanamide
CAS1693-37-4
SynonymsN-(4-Hydroxyphenyl)propanamide;  4'-Hydroxypropionanilid;  N-(4-Hydroxyphenyl)propanamide; 
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)
InChIKeySSMYTAQHMUHRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 30 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSoild powder

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxyphenyl)propanamide (CAS 1693-37-4): A Critical Pharmaceutical Impurity Reference Standard for Acetaminophen Quality Control and Regulatory Compliance


N-(4-Hydroxyphenyl)propanamide (CAS 1693-37-4), also known as parapropamol, 4-propionamidophenol, or Acetaminophen Impurity B, is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is structurally defined as the N-propionyl derivative of p-aminophenol, where the acetyl group of acetaminophen is replaced by a propionyl group . The compound is a fully characterized chemical entity with a melting point of 170–172 °C, a predicted boiling point of 389.9 ± 25.0 °C at 760 mmHg, a density of 1.201 g/cm³, and a calculated pKa of 10.11 ± 0.26 [1]. In the pharmaceutical industry, N-(4-hydroxyphenyl)propanamide is exclusively utilized as a certified reference standard for impurity profiling in acetaminophen (paracetamol) drug substances and finished dosage forms .

N-(4-Hydroxyphenyl)propanamide (CAS 1693-37-4): Why Substitution with Generic Acetaminophen Impurity Standards Introduces Quantifiable Analytical and Regulatory Risk


The procurement of N-(4-hydroxyphenyl)propanamide cannot be satisfied by a generic acetaminophen impurity standard due to its distinct chemical identity as the propionyl analog, not an acetyl analog [1]. In high-performance liquid chromatography (HPLC) methods, N-(4-hydroxyphenyl)propanamide possesses a unique and characteristic retention time that is distinct from other acetaminophen-related impurities and the acetaminophen active pharmaceutical ingredient (API) peak [2]. The substitution of an incorrect reference standard in validated analytical procedures will result in misidentification, inaccurate quantification of impurity B, and potential non-compliance with regulatory monographs (e.g., USP, EP) that specifically require this compound for system suitability and identification tests . Furthermore, as a metabolite identified in the glucuronide form (representing 14% of the administered dose) in human pharmacokinetic studies of the opioid analgesic alfentanil, this compound has a defined biological relevance that is not shared by other acetaminophen impurities [3].

N-(4-Hydroxyphenyl)propanamide (CAS 1693-37-4): A Quantitative Evidence Guide for Procurement and Method Development


Regulatory Monograph Compliance: USP-NF Identification and Use as Acetaminophen Related Compound B

N-(4-Hydroxyphenyl)propanamide is the officially designated USP Reference Standard 'Acetaminophen Related Compound B' (Catalog No. 1003027) for the identification and purity testing of acetaminophen drug substance and dosage forms . In a validated HPLC method for acetaminophen impurity profiling, the limit of quantitation (LOQ) for N-(4-hydroxyphenyl)propanamide is reported as 0.1 μg/mL, with intra-day and inter-day coefficients of variation (CV) of less than 4%, demonstrating its reliable and precise use as a quantitative reference in a regulated environment .

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Chromatographic Discrimination: HPLC Retention Time Differentiation from Acetaminophen API and Co-Eluting Impurities

N-(4-Hydroxyphenyl)propanamide exhibits a unique retention time in standard reversed-phase HPLC conditions due to its propionyl side chain, which provides greater hydrophobic interaction with the stationary phase compared to the acetyl group of acetaminophen [1]. This characteristic allows for the resolution of N-(4-hydroxyphenyl)propanamide from the acetaminophen API peak, which is essential for accurate system suitability testing [2]. The compound's ACD/LogP value is calculated as 0.87, a parameter that directly informs its chromatographic behavior in reversed-phase systems .

HPLC Method Development Impurity Profiling System Suitability

Defined Metabolic Fate in Humans: Quantifiable In Vivo Formation as Alfentanil Metabolite AM5

In a human pharmacokinetic study of the opioid analgesic alfentanil, N-(4-hydroxyphenyl)propanamide was identified and quantified as a major metabolite following glucuronide conjugation [1]. Following a 1-hour intravenous infusion of 2.5 mg of radiolabeled alfentanil in three healthy human subjects, the glucuronide of N-(4-hydroxyphenyl)propanamide accounted for 14% of the administered dose in urine, making it the second major urinary metabolite after noralfentanil (30% of the dose) [1].

Drug Metabolism Pharmacokinetics Metabolite Identification

Chemical and Physical Stability Profile: Defined Storage and Handling Parameters for Long-Term Use

Certificates of Analysis (CoA) for N-(4-hydroxyphenyl)propanamide as a pharmaceutical secondary standard specify storage at 2–30°C to ensure long-term stability and analytical consistency . The compound's solid-state properties, including a defined melting point range of 170–172 °C, provide a robust foundation for identity verification and purity assessment [1]. The availability of multiple authenticated lots (e.g., USP Lot R186X0, R066W0, etc.) with valid use dates demonstrates a documented and reproducible manufacturing process for this reference standard .

Chemical Stability Reference Material Storage Analytical Consistency

N-(4-Hydroxyphenyl)propanamide (CAS 1693-37-4): Validated Application Scenarios in Pharmaceutical Quality Control and Biomedical Research


Acetaminophen API and Finished Dosage Form Impurity Profiling for Regulatory Submission (ANDA/NDA)

This scenario involves the quantitative analysis of N-(4-hydroxyphenyl)propanamide as a known impurity in acetaminophen drug substances and products to meet regulatory specifications . The validated HPLC method, with a limit of quantitation of 0.1 μg/mL and a CV of less than 4%, is employed to demonstrate control of impurity B . The use of a certified USP reference standard (Catalog No. 1003027) is essential for generating data that will be accepted by regulatory bodies for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) .

Analytical Method Development and Validation for Stability-Indicating Assays

N-(4-Hydroxyphenyl)propanamide is a critical component in the development and validation of stability-indicating HPLC methods for acetaminophen-containing products [1]. Its unique retention time and resolution from the acetaminophen API peak are used to establish system suitability criteria, ensuring the method can accurately track the formation of this specific impurity under various stress conditions (e.g., thermal, hydrolytic, oxidative) [2]. The compound's calculated LogP of 0.87 provides a rational basis for optimizing chromatographic separation in method development .

In Vivo Metabolite Identification and Quantification in Opioid Pharmacokinetic Studies

In preclinical or clinical research on alfentanil metabolism, N-(4-hydroxyphenyl)propanamide glucuronide is a key analyte for urinary metabolite profiling [3]. Its established in vivo formation (14% of dose in humans) makes it a required reference compound for the development of LC-MS/MS methods aimed at quantifying this specific metabolite in biological matrices [3]. This application supports pharmacokinetic bridging studies and investigations into the metabolic fate of fentanyl analogs.

Internal Quality Control and Reference Standard Qualification in GMP Laboratories

GMP analytical laboratories use N-(4-hydroxyphenyl)propanamide as a secondary reference standard for routine quality control testing of acetaminophen . Its defined storage condition (2–30°C) and documented lot-specific valid use dates ensure consistent analytical performance and facilitate compliance with internal quality management systems and audit requirements . The availability of a digital reference material for NMR (via ChemisTwin) further supports its use in advanced analytical qualification workflows .

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